N-(3-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
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Overview
Description
N-(3-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic organic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyrazine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenoxy Group: This step involves the substitution of a suitable leaving group with a phenoxy group.
Attachment of the Cyanophenyl Group: This can be done through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions could target the triazolopyrazine core or the nitrile group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy and cyanophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or organometallic compounds under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.
Receptor Binding: It may interact with certain biological receptors, making it a candidate for drug development.
Medicine
Drug Development: Due to its unique structure, the compound could be explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Material Science: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Binding to enzymes or receptors.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrazines: Compounds with similar core structures.
Phenoxy Derivatives: Compounds with phenoxy groups attached to various cores.
Cyanophenyl Compounds: Compounds featuring the cyanophenyl group.
Uniqueness
The uniqueness of N-(3-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide lies in its specific combination of functional groups and core structure, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O3/c21-12-14-5-4-6-15(11-14)23-17(27)13-26-20(28)25-10-9-22-19(18(25)24-26)29-16-7-2-1-3-8-16/h1-11H,13H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMQOJUTXJELBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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